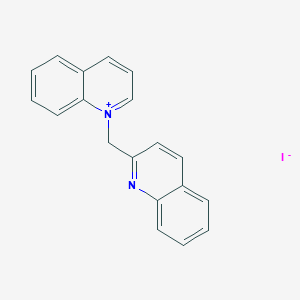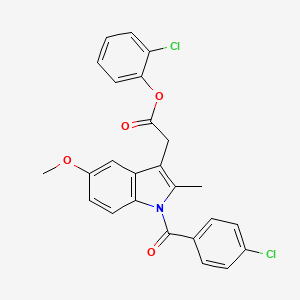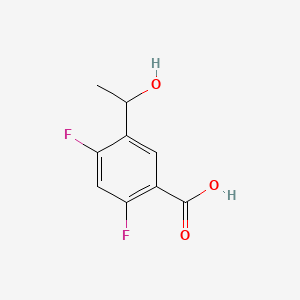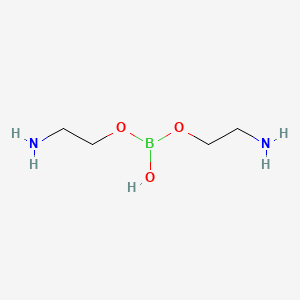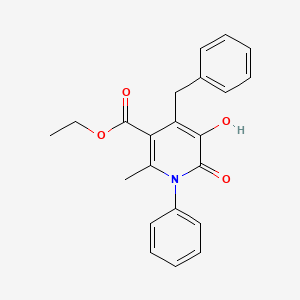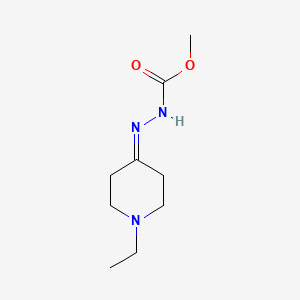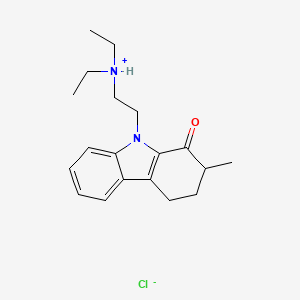
Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride is a complex organic compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its chemical structure includes a carbazole core, which is a tricyclic aromatic system, and a diethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the carbazole core with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the carbazole core.
Reduction: Formation of reduced derivatives, potentially altering the diethylaminoethyl side chain.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
科学研究应用
Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain allows the compound to interact with various receptors and enzymes, potentially inhibiting or activating them. The carbazole core can intercalate with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound with a simpler structure.
9-Ethylcarbazole: Similar structure but with an ethyl group instead of the diethylaminoethyl side chain.
3,6-Di(tert-butyl)carbazole: Similar core structure with different substituents.
Uniqueness
Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-2-methyl-, monohydrochloride is unique due to its combination of the carbazole core and the diethylaminoethyl side chain, which imparts specific chemical and biological properties not found in simpler carbazole derivatives.
属性
CAS 编号 |
24536-19-4 |
|---|---|
分子式 |
C19H27ClN2O |
分子量 |
334.9 g/mol |
IUPAC 名称 |
diethyl-[2-(2-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C19H26N2O.ClH/c1-4-20(5-2)12-13-21-17-9-7-6-8-15(17)16-11-10-14(3)19(22)18(16)21;/h6-9,14H,4-5,10-13H2,1-3H3;1H |
InChI 键 |
VBGOTBIRGHDZCN-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN1C2=CC=CC=C2C3=C1C(=O)C(CC3)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



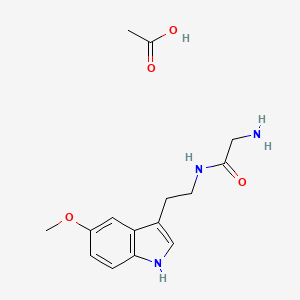
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
